![molecular formula C12H15N3OS B4666301 5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4666301.png)
5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(Methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the family of triazole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
5-(Methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is its antimicrobial activity. Several studies have reported that this compound exhibits potent antimicrobial activity against a wide range of bacterial and fungal strains. This makes it a potential candidate for the development of new antimicrobial agents.
Another area of research is its anticancer activity. Studies have shown that 5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol exhibits significant cytotoxicity against various cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation, making it a potential candidate for the development of new anticancer drugs.
Mechanism of Action
The exact mechanism of action of 5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins that are essential for the survival of microbial or cancer cells. It may also induce oxidative stress and DNA damage, leading to cell death.
Biochemical and Physiological Effects:
5-(Methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of microbial and cancer cells, induce apoptosis, and inhibit cell proliferation. It has also been found to exhibit antioxidant activity and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol is its potent antimicrobial and anticancer activity. This makes it a potential candidate for the development of new drugs in these fields. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and selectivity.
Future Directions
There are several future directions for the research on 5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol. One of the areas of research is the optimization of its activity and selectivity. This can be achieved by studying its mechanism of action and identifying the target enzymes or proteins. Another area of research is the development of new derivatives with improved activity and selectivity. This can be achieved by modifying the chemical structure of the compound and studying its activity in vitro and in vivo. Finally, the potential applications of 5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol in other fields, such as agriculture and environmental science, can also be explored.
properties
IUPAC Name |
3-(methoxymethyl)-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-9-3-5-10(6-4-9)7-15-11(8-16-2)13-14-12(15)17/h3-6H,7-8H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPHIHNJIUBYGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=S)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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